![molecular formula C11H19N3O B7510995 N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)
N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide is a chemical compound that belongs to the class of amides. It is also known as TMPM or TAK-659. TMPM has gained significant attention in scientific research due to its potential application in the treatment of various diseases, including cancer and autoimmune disorders.
作用機序
The mechanism of action of TMPM involves the inhibition of BTK. BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) activation. BCR activation plays a crucial role in the survival and proliferation of B-cells, which are involved in various autoimmune disorders and cancers. Inhibition of BTK by TMPM leads to the death of B-cells and can potentially be used as a therapeutic approach for the treatment of autoimmune disorders and cancers.
Biochemical and physiological effects:
TMPM has been shown to have various biochemical and physiological effects. Studies have shown that TMPM inhibits the activity of BTK, leading to the death of cancer cells and B-cells. TMPM has also been shown to reduce the production of various cytokines, which are involved in the inflammatory response. This reduction in cytokine production can potentially be used as a therapeutic approach for the treatment of various autoimmune disorders.
実験室実験の利点と制限
One of the significant advantages of TMPM in lab experiments is its specificity towards BTK. TMPM selectively inhibits the activity of BTK, leading to minimal off-target effects. However, one of the limitations of TMPM is its poor solubility in water, which can make its use in lab experiments challenging.
将来の方向性
1. Combination therapy: TMPM can potentially be used in combination with other drugs for the treatment of various diseases, including cancers and autoimmune disorders.
2. Development of new analogs: The synthesis of new analogs of TMPM with improved solubility and potency can potentially lead to the development of more effective drugs.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of TMPM in humans.
4. Identification of new targets: Further research is needed to identify new targets for TMPM, which can potentially lead to the development of new drugs for the treatment of various diseases.
Conclusion:
TMPM is a chemical compound that has gained significant attention in scientific research due to its potential application in the treatment of various diseases. Its specificity towards BTK makes it a promising drug candidate for the treatment of cancers and autoimmune disorders. Further research is needed to evaluate its safety and efficacy in humans and to identify new targets for its application.
合成法
The synthesis of TMPM involves the reaction of 1-methylpyrazole with 2,2-dimethylpropionyl chloride in the presence of a base. The resulting product is then purified through various chromatographic techniques.
科学的研究の応用
TMPM has been extensively studied for its potential application in the treatment of various diseases. One of the significant areas of research is its use in the treatment of cancer. Studies have shown that TMPM inhibits the activity of the enzyme Bruton's tyrosine kinase (BTK), which is involved in the growth and survival of cancer cells. This inhibition leads to the death of cancer cells and can potentially be used as a therapeutic approach for the treatment of various types of cancer.
特性
IUPAC Name |
N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)10(15)13(4)7-9-6-12-14(5)8-9/h6,8H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMQANIOBFKJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

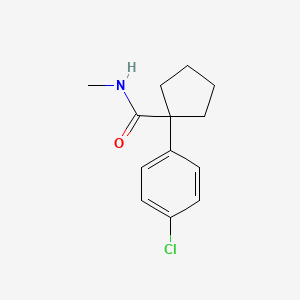

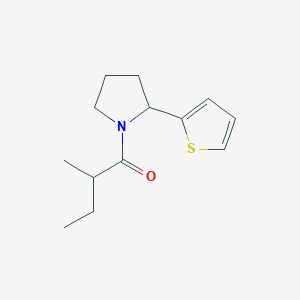
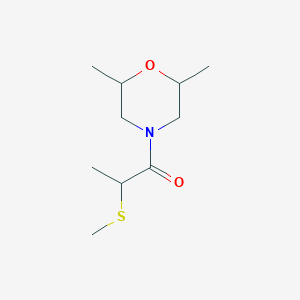
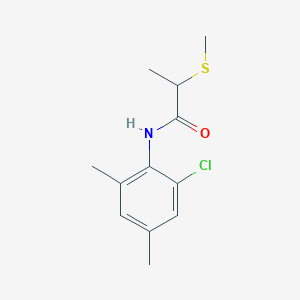
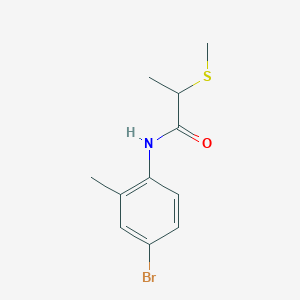
![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)

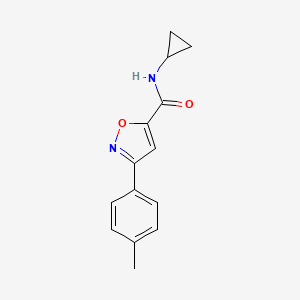
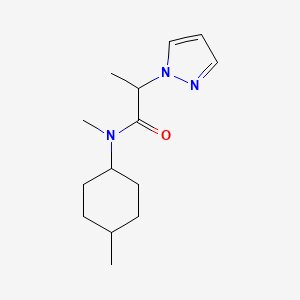
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)